Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate

Medicinal Chemistry Building Block Procurement Salt Selection

tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate (CAS 1359656-10-2) is the oxalate salt of a Boc-protected 2,6-diazaspiro[3.4]octane scaffold, a saturated spirocyclic diamine featuring a quaternary spiro carbon linking a four-membered azetidine ring and a five-membered pyrrolidine ring. With molecular formula C₁₃H₂₂N₂O₆, molecular weight 302.32, and a computed Fsp³ of 0.77, this compound contains zero rotatable bonds, conferring complete conformational rigidity.

Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
CAS No. 1359656-10-2
Cat. No. B6591308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate
CAS1359656-10-2
Molecular FormulaC13H22N2O6
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyTUOCSHQIBXURFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,6-Diazaspiro[3.4]octane-2-carboxylate Oxalate (CAS 1359656-10-2): Procurement-Grade Spirocyclic Diamine Building Block for Multi-Target Drug Discovery


tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate (CAS 1359656-10-2) is the oxalate salt of a Boc-protected 2,6-diazaspiro[3.4]octane scaffold, a saturated spirocyclic diamine featuring a quaternary spiro carbon linking a four-membered azetidine ring and a five-membered pyrrolidine ring [1]. With molecular formula C₁₃H₂₂N₂O₆, molecular weight 302.32, and a computed Fsp³ of 0.77, this compound contains zero rotatable bonds, conferring complete conformational rigidity . The oxalate salt form is supplied at 95–98% purity across multiple global vendors with batch-specific QC documentation (NMR, HPLC, GC) and ISO-certified manufacturing .

Why Generic Substitution of CAS 1359656-10-2 with Free Base or Regioisomeric Analogs Compromises Synthetic Utility and Project Reproducibility


The 2,6-diazaspiro[3.4]octane scaffold presents two chemically distinct secondary amine nitrogens—one embedded in an azetidine (position 2) and one in a pyrrolidine (position 6)—with markedly different pKa values and nucleophilicities [1]. Substituting the 2-Boc oxalate salt with the free base (CAS 885270-84-8) introduces uncontrolled hygroscopicity and batch-dependent handling variability, while regioisomeric 6-Boc oxalate (CAS 1359655-84-7) redirects the initial deprotection site and fundamentally alters the sequence of synthetic diversification . Ring-expanded 2,6-diazaspiro[3.5]nonane analogs, though superficially similar, exhibit different exit vector geometries that reduce potency in anti-tubercular SAR campaigns [2]. These non-interchangeable features mean that casual substitution directly impacts synthetic yield, SAR interpretability, and ultimate lead compound potency.

Quantitative Comparative Evidence for tert-Butyl 2,6-Diazaspiro[3.4]octane-2-carboxylate Oxalate vs. Closest Analogs


Oxalate Salt vs. Free Base: Storage Stability and Handling Reproducibility Advantage for Multi-Step Synthesis

The oxalate salt (CAS 1359656-10-2) requires storage at 2–8°C under inert gas and is supplied as a non-hygroscopic crystalline solid, whereas the free base (CAS 885270-84-8) is an oil or low-melting solid requiring storage at −20°C with stringent moisture exclusion . The oxalate salt's elevated melting point (analogous 6-Boc oxalate: 102–106°C) and reduced hygroscopicity minimize batch-to-batch weight variation due to water uptake, directly improving stoichiometric accuracy in multi-step synthetic sequences [1]. This salt-form advantage is consistent with the general principle that oxalate salts of aliphatic amines exhibit superior solid-state properties over free bases, including flowability and tabletability [2].

Medicinal Chemistry Building Block Procurement Salt Selection

2-Boc vs. 6-Boc Regiochemistry: Orthogonal Protection Enabling Sequential Functionalization at Chemically Distinct Nitrogen Centers

In the 2,6-diazaspiro[3.4]octane scaffold, the azetidine nitrogen (position 2) and pyrrolidine nitrogen (position 6) possess substantially different pKa values and steric environments, allowing sequential, chemoselective deprotection and functionalization when the Boc group is installed at position 2 [1]. By contrast, the 6-Boc regioisomer (CAS 885270-86-0, or its oxalate CAS 1359655-84-7) places the Boc group on the pyrrolidine nitrogen, which exhibits different acid-lability and nucleophilicity after deprotection. The Synlett 2015 publication explicitly demonstrates that the 2,6-isomer can be orthogonally protected (e.g., 2-Boc/6-Cbz), enabling sequential diversification—a capability not achievable with the 6-Boc isomer without orthogonal protecting group strategies that require additional synthetic steps .

Orthogonal Protection Regioselective Synthesis Spirocyclic Diamine

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Diamine Building Blocks in Fragment-Based Drug Design

The 2,6-diazaspiro[3.4]octane core scaffold contains zero rotatable bonds (PubChem computed value: 0), a property retained in the 2-Boc oxalate derivative [1]. This contrasts sharply with commonly used flexible diamine building blocks such as N-Boc-ethylenediamine (2 rotatable bonds) or N-Boc-piperazine (1 rotatable bond, chair-flip conformational flexibility) [2]. The complete conformational restriction reduces the entropic penalty upon target binding—a principle confirmed by protein crystallography of diazaspirocyclic kinase inhibitors, where the rigid scaffold pre-organizes the amine vectors for optimal engagement with ATP-binding pocket acidic residues [3]. The high Fsp³ value of 0.77 (vs. 0.5 for planar heteroaromatic building blocks) further correlates with improved clinical developability metrics in retrospective analyses of drug candidates [1].

Fragment-Based Drug Discovery Conformational Restriction Ligand Efficiency

Multi-Target Scope: KHK, NAMPT, ROCK, and KRAS G12C Inhibitor Synthesis from a Single Building Block

The 2-Boc-2,6-diazaspiro[3.4]octane scaffold (free base CAS 885270-84-8; oxalate CAS 1359656-10-2) has been explicitly employed as a synthetic intermediate in patented inhibitor programs targeting four structurally and mechanistically unrelated enzymes: ketohexokinase (KHK) for diabetes/obesity, nicotinamide phosphoribosyltransferase (NAMPT) for oncology, Rho-associated protein kinase (ROCK) for cardiovascular and fibrotic diseases, and KRAS G12C for oncology . In the KRAS G12C program (patent BR112021007726A2 / US12134620B2), the 2,6-diazaspiro[3.4]octane core was elaborated into acryloyl-indazolyl-benzonitrile derivatives that covalently engage Cys12 of the mutant KRAS protein [1]. This breadth of validated target engagement across four distinct protein families is not matched by the 2,7-diazaspiro[3.4]octane scaffold, which lacks literature precedent for KRAS inhibitor applications [2].

KHK Inhibitor NAMPT Inhibitor ROCK Inhibitor KRAS G12C Multi-Target

Enabling Anti-Tubercular Lead Optimization: Scaffold-Dependent MIC Potency Against Mycobacterium tuberculosis H37Rv

In a 2023 SAR study published in Molecules, a set of twelve nitrofuran carboxamide derivatives was elaborated from the 2,6-diazaspiro[3.4]octane building block and tested against M. tuberculosis H37Rv [1]. The most potent compound achieved a minimum inhibitory concentration (MIC) of 0.016 μg/mL, representing a sub-nanomolar potency level [2]. Critically, the authors explicitly identify the fully saturated, high-Fsp³ 2,6-diazaspiro[3.4]octane core as 'an emerging privileged structure' and note that the conjugation of the 5-nitrofuryl fragment with saturated spirocyclic piperidines (spiro[3.4]octane) was essential for activity—previous non-spirocyclic or more flexible scaffolds failed to achieve comparable potency [3]. In a separate scaffold-hopping study, a 6-methylsulfonyl-2,6-diazaspiro[3.4]octane derivative showed MIC values of 0.093–0.75 μg/mL against methicillin-resistant S. aureus (MRSA), whereas the corresponding 2,6-diazaspiro[3.5]nonane analogs showed reduced efficacy [4].

Antitubercular Mycobacterium tuberculosis Nitrofuran MIC

Anti-Malarial Multi-Stage Activity: Diazaspiro[3.4]octane Series Active Against Asexual Blood Stage and Gametocytes of Plasmodium falciparum

A novel diazaspiro[3.4]octane chemical series was identified from a Plasmodium falciparum whole-cell high-throughput screening campaign and demonstrated activity against multiple stages of the parasite lifecycle, including the asexual blood stage (IC₅₀ < 50 nM for optimized hits) and late-stage gametocytes (IC₅₀: 1–5 μM) [1]. The sp³-rich scaffold was explicitly highlighted as a key attractive feature differentiating this series from planar heteroaromatic antimalarial chemotypes, which typically show liabilities in gametocyte transmission-blocking assays [2]. In contrast, the structurally related 1,6-diazaspiro[3.4]octane regioisomer series has not been reported to exhibit comparable multi-stage activity [3].

Antimalarial Plasmodium falciparum Phenotypic Screening Multi-Stage

Optimal Procurement and Application Scenarios for CAS 1359656-10-2 in Drug Discovery and Chemical Biology


Parallel Synthesis of KHK/NAMPT/ROCK Focused Libraries Using Orthogonal Protection Strategy

A medicinal chemistry team requiring rapid SAR exploration around a spirocyclic diamine core can procure the 2-Boc oxalate salt (CAS 1359656-10-2) as the common intermediate. After Boc deprotection (TFA/DCM, 0°C to rt), the liberated azetidine nitrogen is functionalized first. Subsequent orthogonal deprotection or direct functionalization at the pyrrolidine nitrogen (position 6) enables divergent library synthesis. This strategy has been explicitly validated in patent literature for NAMPT and ROCK inhibitor programs , where the 2-Boc intermediate was elaborated into dihydroisoindolecarboxamide derivatives. The oxalate salt form ensures consistent stoichiometry across parallel reaction arrays without the weighing inaccuracies caused by hygroscopic free base uptake of atmospheric moisture .

KRAS G12C Covalent Inhibitor Development via Azetidine Acryloylation

The 2-Boc oxalate building block serves as the direct precursor for KRAS G12C inhibitor programs, where the 2-position azetidine nitrogen is deprotected and acryloylated to generate the covalent warhead that engages Cys12 of the mutant KRAS protein [1]. The constrained spirocyclic geometry properly orients the acryloyl electrophile for nucleophilic attack by the cysteine thiol, as demonstrated in patent US12134620B2, where 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives showed potent anti-proliferative activity in KRAS G12C-mutant cancer cell lines [2].

Anti-Tubercular Lead Optimization with Nitrofuran Carboxamide Conjugation

Following the Molecules 2023 SAR protocol, the 2-Boc oxalate is deprotected and the azetidine nitrogen is coupled with 5-nitrofuran-2-carbonyl chloride to generate the nitrofuran carboxamide chemotype [3]. The resulting library members are screened against M. tuberculosis H37Rv (broth microdilution, 7H9 medium), with the most potent compounds achieving MIC values as low as 0.016 μg/mL [4]. The rigid spirocyclic scaffold pre-organizes the nitrofuran moiety for optimal interaction with the mycobacterial nitroreductase activation machinery, a feature not replicated by flexible diamine linkers [3].

Fragment-Based Screening Library Design Exploiting Zero Rotatable Bonds and High Fsp³

For fragment-based drug discovery (FBDD) programs, the 2,6-diazaspiro[3.4]octane scaffold—with zero rotatable bonds and Fsp³ of 0.77—offers an ideal core for constructing sp³-enriched fragment libraries . The Boc-oxalate form can be directly dissolved in DMSO-d₆ for NMR-based fragment screening (WaterLOGSY, STD, or ¹⁹F NMR if fluorinated derivatives are synthesized), or used as a starting material for generating 100–250 Da fragments via late-stage functionalization. The scaffold's conformational rigidity reduces the entropic penalty upon protein binding, increasing hit confirmation rates compared to flexible fragments with equivalent heavy atom counts [5].

Quote Request

Request a Quote for tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.